

Spectral Data Analysis of N-methylcyclopentanamine: A Technical Guide

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Compound of Interest

Compound Name: *N-methylcyclopentanamine*

Cat. No.: *B1588395*

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N-methylcyclopentanamine**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for this compound.

Spectroscopic Data Summary

The following sections present the available spectral data for **N-methylcyclopentanamine** in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ^1H and ^{13}C NMR spectral data for **N-methylcyclopentanamine**.

Table 1: ^1H NMR Spectral Data for **N-methylcyclopentanamine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Data not publicly available				

Note: Specific chemical shifts and coupling constants for **N-methylcyclopentanamine** are not readily available in the public domain. However, spectra are available for viewing on platforms like SpectraBase.^[1]

Table 2: ¹³C NMR Spectral Data for **N-methylcyclopentanamine**

Chemical Shift (δ) ppm	Assignment
Data not publicly available	

Note: Specific chemical shifts for **N-methylcyclopentanamine** are not readily available in the public domain. However, spectra are available for viewing on platforms like SpectraBase.^[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectral Data for **N-methylcyclopentanamine**

Frequency (cm ⁻¹)	Intensity	Assignment
Data not publicly available		

Note: Specific absorption frequencies for **N-methylcyclopentanamine** are not readily available in the public domain. However, spectra are available for viewing on platforms like SpectraBase.^[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for **N-methylcyclopentanamine**

m/z	Relative Intensity (%)	Assignment
Data not publicly available		

Note: Specific mass-to-charge ratios and their relative intensities are not readily available in the public domain. The NIST Mass Spectrometry Data Center is a potential source for this information.[\[2\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of **N-methylcyclopentanamine**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **N-methylcyclopentanamine** for ^1H NMR and 20-50 mg for ^{13}C NMR into a clean, dry vial.[\[3\]](#)
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl_3), which has been used for this compound.[\[1\]](#)[\[3\]](#)
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[\[4\]](#)
- Gently vortex the vial to ensure the sample is completely dissolved.[\[3\]](#)
- Transfer the solution into a clean, dry 5 mm NMR tube using a pipette with a cotton plug to filter any particulate matter.[\[3\]](#)[\[5\]](#)
- Cap the NMR tube securely.[\[3\]](#)

Instrumentation and Data Acquisition:

- Instrument: A Varian A-60D or a Varian CFT-20 spectrometer has been used to acquire NMR data for this compound.[\[2\]](#) A modern 400 MHz or higher field NMR spectrometer is recommended for better resolution.[\[4\]](#)
- ^1H NMR Acquisition:
 - Number of Scans: 16-64 scans.[\[4\]](#)

- Spectral Width: 0-12 ppm.[4]
- Relaxation Delay: 1-5 seconds.[4]
- ¹³C NMR Acquisition:
 - Number of Scans: 1024-4096 scans.[4]
 - Spectral Width: 0-220 ppm.[4]
 - Relaxation Delay: 2-5 seconds.[4]
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.[3]

Infrared (IR) Spectroscopy

Sample Preparation:

- For a neat sample, place a drop of liquid **N-methylcyclopentanamine** between two KBr or NaCl salt plates to create a thin capillary film.[6] This technique has been previously used for this analyte.[2]

Instrumentation and Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer, such as a DIGILAB FTS-14, has been used for vapor-phase IR.[2]
- Acquisition Parameters:
 - A background spectrum of the empty sample compartment is recorded.[6]
 - The sample is placed in the spectrometer, and the spectrum is acquired.[6]
 - Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹. [6]

Mass Spectrometry (MS)

Sample Preparation:

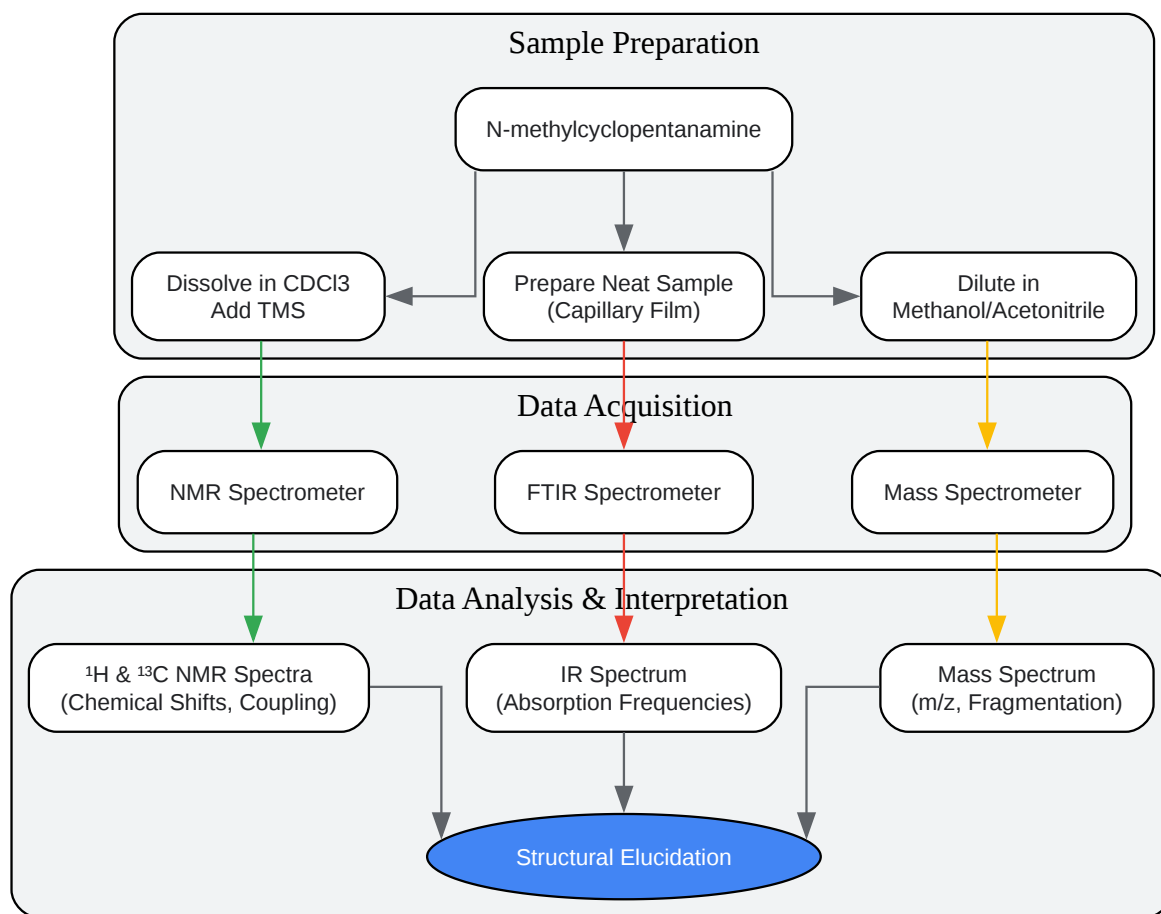
- Prepare a stock solution of **N-methylcyclopentanamine** in a volatile organic solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.[7][8]
- For direct infusion, dilute the stock solution to 1-10 µg/mL. For GC-MS or LC-MS, prepare working solutions in the appropriate mobile phase.[7]

Instrumentation and Data Acquisition:

- Inlet: The sample can be introduced via direct infusion, Gas Chromatography (GC), or Liquid Chromatography (LC).[6]
- Ionization: Electron Ionization (EI) at 70 eV is a common method for generating a reproducible fragmentation pattern.[6]
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.[6]
- Mass Range: Scan a mass-to-charge (m/z) range appropriate for the compound, for example, from m/z 30 to 200.[6]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-methylcyclopentanamine**.



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Caption: Workflow for Spectroscopic Analysis.

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